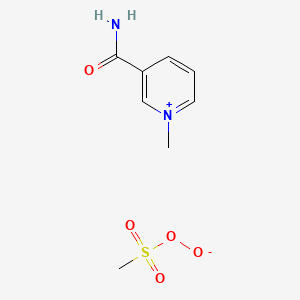

1-Methyl-nicotinamide Methosulphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methyl-nicotinamide Methosulphate: is a chemical compound with the molecular formula C8H14N2O5S and a molecular weight of 250.27 g/mol . It is a derivative of nicotinamide, a form of vitamin B3, and is known for its various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Methyl-nicotinamide Methosulphate can be synthesized through the methylation of nicotinamide using methyl sulfate as a methylating agent. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps to remove impurities and by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methyl-nicotinamide Methosulphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form reduced derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield reduced derivatives .

Applications De Recherche Scientifique

1-Methyl-nicotinamide Methosulphate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions, including hydrogenation of pyridinium salts.

Biology: It is studied for its role in cellular metabolism and its effects on various biological processes.

Medicine: It has potential therapeutic applications due to its anti-inflammatory and vasoprotective properties.

Mécanisme D'action

The mechanism of action of 1-Methyl-nicotinamide Methosulphate involves its interaction with specific molecular targets and pathways:

Molecular Targets: It targets enzymes such as nicotinamide N-methyltransferase (NNMT), which catalyzes the methylation of nicotinamide.

Pathways Involved: It is involved in the metabolism of nicotinamide adenine dinucleotide (NAD) and plays a role in regulating thrombolytic and inflammatory processes in the cardiovascular system.

Comparaison Avec Des Composés Similaires

1-Methylnicotinamide: A closely related compound with similar biological activities.

Nicotinamide: The parent compound from which 1-Methyl-nicotinamide Methosulphate is derived.

Nicotinic Acid: Another derivative of vitamin B3 with distinct biological properties.

Uniqueness: this compound is unique due to its specific methylation pattern and its ability to act as a reagent in hydrogenation reactions. Its distinct chemical structure and properties make it valuable in various scientific and industrial applications .

Activité Biologique

1-Methyl-nicotinamide Methosulphate (1-MNA) is a derivative of nicotinamide, recognized for its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is synthesized through the methylation of nicotinamide. It acts primarily through its interaction with nicotinamide N-methyltransferase (NNMT) , an enzyme that facilitates the methylation of nicotinamide, influencing various metabolic pathways related to cardiovascular health and inflammation regulation.

Key Mechanisms:

- Metabolism : 1-MNA participates in the metabolism of nicotinamide adenine dinucleotide (NAD+), a crucial cofactor in cellular energy metabolism and redox reactions.

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, making it a candidate for treating conditions like rosacea and other inflammatory disorders .

- Thrombolytic Activity : Research indicates that 1-MNA can induce thrombolysis in animal models, suggesting potential applications in managing thrombotic conditions .

Biological Activities

This compound has been studied for its various biological activities, which include:

- Cardiovascular Protection : It has shown promise in reducing arterial thrombosis and enhancing thrombolytic responses in vivo .

- Immune Regulation : As an immune regulatory metabolite, it has been found to be enriched in T cells within tumor environments, indicating a role in modulating immune responses against cancer .

- Cellular Metabolism : Its involvement in NAD+ metabolism highlights its significance in energy production and cellular health .

Case Study on Rosacea Treatment

A clinical study involving 34 patients with rosacea demonstrated that topical application of a gel containing 0.25% 1-MNA resulted in significant improvement in symptoms for 26 patients after four weeks of treatment. The results indicated good to moderate improvement in the majority of cases, underscoring its potential as a therapeutic agent for inflammatory skin conditions .

Thrombolytic Activity Assessment

In a study assessing the thrombolytic activity of 1-MNA, normotensive rats were subjected to thrombus formation models. The results indicated that doses ranging from 3 to 100 mg/kg led to a dose-dependent thrombolytic response, with significant increases in blood levels of 6-keto-PGF1α, a marker associated with vasodilation and platelet aggregation inhibition .

Data Tables

Propriétés

IUPAC Name |

methanesulfonoperoxoate;1-methylpyridin-1-ium-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O.CH4O4S/c1-9-4-2-3-6(5-9)7(8)10;1-6(3,4)5-2/h2-5H,1H3,(H-,8,10);2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNOWPKJGLKBJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)C(=O)N.CS(=O)(=O)O[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858074 |

Source

|

| Record name | 3-Carbamoyl-1-methylpyridin-1-ium 2-(methanesulfonyl)dioxidan-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58971-09-8 |

Source

|

| Record name | 3-Carbamoyl-1-methylpyridin-1-ium 2-(methanesulfonyl)dioxidan-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.